2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one is an organic compound with a complex structure that includes a pyrazolone core, a nitrophenyl group, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolone core: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the piperazine derivative: The piperazine derivative can be synthesized by reacting piperazine with propionyl chloride.
Final coupling reaction: The final step involves coupling the pyrazolone core with the nitrophenyl group and the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the development of new catalysts and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperazine derivative can interact with various receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-5-phenyl-4-[(E)-{[2-(4-methylpiperazin-1-yl)ethyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one
- 2-(4-nitrophenyl)-5-phenyl-4-[(E)-{[2-(4-ethylpiperazin-1-yl)ethyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanoylpiperazine moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
337341-46-5 |
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Molecular Formula |
C25H28N6O4 |
Molecular Weight |
476.5g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-4-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H28N6O4/c1-2-23(32)29-16-14-28(15-17-29)13-12-26-18-22-24(19-6-4-3-5-7-19)27-30(25(22)33)20-8-10-21(11-9-20)31(34)35/h3-11,18,27H,2,12-17H2,1H3 |
InChI Key |
OLUFKVRMBSBJSX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)CCN=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CCN=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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